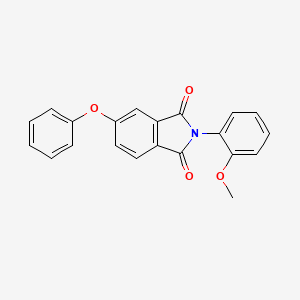![molecular formula C16H14N2O2 B11541168 (3Z)-3-[(4-Methoxyphenyl)imino]-5-methyl-1,3-dihydro-2H-indol-2-one CAS No. 60283-77-4](/img/structure/B11541168.png)
(3Z)-3-[(4-Methoxyphenyl)imino]-5-methyl-1,3-dihydro-2H-indol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3Z)-3-[(4-Methoxyphenyl)imino]-5-methyl-1,3-dihydro-2H-indol-2-one is a synthetic organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of a methoxyphenyl group and an imino group attached to the indole core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-3-[(4-Methoxyphenyl)imino]-5-methyl-1,3-dihydro-2H-indol-2-one typically involves the condensation of 4-methoxyaniline with 5-methylisatin under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the imino linkage.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are used to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
(3Z)-3-[(4-Methoxyphenyl)imino]-5-methyl-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the imino group to an amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nitrating agents are employed for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Aplicaciones Científicas De Investigación
(3Z)-3-[(4-Methoxyphenyl)imino]-5-methyl-1,3-dihydro-2H-indol-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (3Z)-3-[(4-Methoxyphenyl)imino]-5-methyl-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways are subject to ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl acetoacetate: A widely used chemical intermediate with similar structural features.
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: Another compound with comparable functional groups.
Uniqueness
(3Z)-3-[(4-Methoxyphenyl)imino]-5-methyl-1,3-dihydro-2H-indol-2-one stands out due to its unique combination of a methoxyphenyl group and an imino group attached to the indole core
Propiedades
| 60283-77-4 | |
Fórmula molecular |
C16H14N2O2 |
Peso molecular |
266.29 g/mol |
Nombre IUPAC |
3-(4-methoxyphenyl)imino-5-methyl-1H-indol-2-one |
InChI |
InChI=1S/C16H14N2O2/c1-10-3-8-14-13(9-10)15(16(19)18-14)17-11-4-6-12(20-2)7-5-11/h3-9H,1-2H3,(H,17,18,19) |
Clave InChI |
KTQRVRPEWXKIPG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)NC(=O)C2=NC3=CC=C(C=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3E,5E)-3,5-bis[(4-nitrophenyl)methylidene]-1-propylpiperidin-4-one](/img/structure/B11541087.png)
![2,4-dibromo-6-[(E)-{[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]benzene-1,3-diol](/img/structure/B11541088.png)
![2-[(1-bromonaphthalen-2-yl)oxy]-N'-[(E)-(5-methylfuran-2-yl)methylidene]butanehydrazide](/img/structure/B11541092.png)

![2-[(2-nitrophenyl)amino]-2-oxoethyl N-(phenylcarbonyl)methioninate](/img/structure/B11541108.png)
![N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzenesulfonamide](/img/structure/B11541116.png)
![4-[(E)-{2-[(3,4-dimethylphenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 3-methoxybenzoate](/img/structure/B11541123.png)
![2-Amino-4-(5-bromothiophen-2-yl)-5-oxo-1-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B11541127.png)

![4-[(E)-{[2-(3,4-Dimethylphenoxy)acetamido]imino}methyl]-2-methoxyphenyl 3-fluorobenzoate](/img/structure/B11541140.png)

![4-nitro-2-[(E)-{2-[(2-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl benzoate](/img/structure/B11541144.png)
![1-[4-(4-ethylphenyl)-3'-(4-methoxyphenyl)-2-phenyl-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazol]-5'-yl]ethanone](/img/structure/B11541149.png)
![2-(4-chlorophenyl)-N-[(2,4-dichlorophenoxy)acetyl]-N-(2,6-dimethylphenyl)-2-(morpholin-4-yl)acetamide](/img/structure/B11541171.png)
